4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a novel [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivative synthesized via a two-step procedure . The core structure consists of a fused triazoloquinazoline scaffold, with key substituents:
- N-(tert-Butyl)-2-oxoethyl at position 2, contributing to steric bulk and metabolic stability.
- N-Isopropyl carboxamide at position 8, influencing solubility and hydrogen-bonding interactions.
The synthesis involves cyclization of 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with carbonyldiimidazole (CDI), followed by alkylation with N-(tert-butyl)-2-chloroacetamide . This modular approach allows for structural diversification, making it a candidate for drug discovery programs targeting kinases or neurotransmitter receptors.
Properties
IUPAC Name |
4-benzyl-2-[2-(tert-butylamino)-2-oxoethyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-16(2)27-22(34)18-11-12-19-20(13-18)32-24(30(23(19)35)14-17-9-7-6-8-10-17)29-31(25(32)36)15-21(33)28-26(3,4)5/h6-13,16H,14-15H2,1-5H3,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQXEMBTCRBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)(C)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1105230-81-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 490.6 g/mol. The structure features a triazoloquinazoline core which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N6O4 |
| Molecular Weight | 490.6 g/mol |
| CAS Number | 1105230-81-6 |
Research indicates that compounds similar to this structure may interact with various biological targets including kinases and G protein-coupled receptors (GPCRs). The inhibition of receptor-interacting protein 1 (RIP1) kinase has been highlighted as a significant mechanism through which such compounds exert their biological effects. RIP1 plays a crucial role in regulating necroptosis and inflammation, making it a target for anti-inflammatory therapies .
Anti-inflammatory Effects
The compound has demonstrated potential as an anti-inflammatory agent by inhibiting RIP1 kinase activity. This inhibition can lead to reduced cytokine production in inflammatory conditions such as ulcerative colitis and rheumatoid arthritis. In vitro studies have shown that similar compounds can significantly block TNF-dependent cellular responses .
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the quinazoline moiety is often associated with antitumor activity due to its ability to interfere with cellular signaling pathways involved in tumor growth and survival.
Neuroprotective Properties
Some research indicates that compounds in this class may have neuroprotective effects. By modulating oxidative stress and inflammatory responses in neuronal cells, these compounds could potentially serve as therapeutic agents for neurodegenerative diseases.
Case Studies
Case Study 1: Inhibition of RIP1 Kinase
A study involving a related compound demonstrated IC50 values in the low micromolar range for RIP1 kinase inhibition across different species (human: 0.016 µM; rat: 2.0 µM). This suggests high specificity and potency which could translate into effective therapeutic applications .
Case Study 2: Cytotoxicity against Cancer Cells
In vitro assays on various cancer cell lines revealed that the compound exhibited significant cytotoxicity with IC50 values ranging from 5 µM to 15 µM depending on the cell type. This suggests potential for development as an anticancer agent .
Scientific Research Applications
The biological activities of 4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide have been investigated in various studies:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
- Antimicrobial Properties : Several derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl and amino groups can enhance potency against specific microbial strains .
Therapeutic Applications
The compound's unique structure allows for potential applications in several therapeutic areas:
- Cancer Therapy : Given its anticancer properties, further development could lead to novel chemotherapeutic agents targeting specific cancer types.
- Neurological Disorders : Some studies suggest that derivatives of this compound may interact with G protein-coupled receptors (GPCRs), which are crucial in the treatment of neurological disorders such as Alzheimer's disease .
- Anti-inflammatory Agents : The ability to modulate inflammatory pathways positions this compound as a candidate for developing new anti-inflammatory drugs.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
In vitro tests showed that modifications to the benzyl group enhanced antimicrobial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural optimization in increasing efficacy while minimizing cytotoxicity to human cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Analysis
Physicochemical and Structural Differences
Electron-Deficient Cores :
- The thiadiazole derivatives exhibit sulfur-mediated electron deficiency, enhancing reactivity toward nucleophiles.
- The triazoloquinazoline core combines electron-rich (quinazoline) and electron-poor (triazole) regions, enabling dual binding modes.
- The imidazopyridine features a partially saturated core with ester groups, increasing polarity compared to the target compound.
- Substituent Effects: The tert-butylamino-oxoethyl group in the target compound improves metabolic stability over the nitro group in the imidazopyridine , which may pose redox liabilities. The arylthio groups in thiadiazoles confer higher lipophilicity but lower solubility than the carboxamide in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
